molecular formula C10H10ClN3 B15361294 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine

6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine

Cat. No.: B15361294
M. Wt: 207.66 g/mol
InChI Key: BNBCFECJWWDYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-B]pyridazine class This compound features a fused bicyclic structure with nitrogen atoms at the 1 and 2 positions of the imidazo ring, and a chloro, cyclopropyl, and methyl substituent on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-chloro-6-methylpyridazine derivatives, with cyclopropylamine under acidic or basic conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the formation of the imidazo ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyridazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and strong bases (e.g., sodium hydride).

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduced forms, such as alcohols or amines.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new materials with improved performance and functionality.

Mechanism of Action

The mechanism by which 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system .

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

  • Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine: A structurally related compound with applications in medicinal chemistry.

  • Imidazo[1,2-b]pyridazine derivatives: Other derivatives within the same class, used in various research and industrial applications.

Uniqueness: 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

6-chloro-8-cyclopropyl-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H10ClN3/c1-6-5-14-10(12-6)8(7-2-3-7)4-9(11)13-14/h4-5,7H,2-3H2,1H3

InChI Key

BNBCFECJWWDYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)C3CC3

Origin of Product

United States

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